molecular formula C6H11Br B179859 2-(Bromomethyl)pent-1-ene CAS No. 161881-09-0

2-(Bromomethyl)pent-1-ene

Cat. No.: B179859
CAS No.: 161881-09-0
M. Wt: 163.06 g/mol
InChI Key: LUMHDNNUPZAQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)pent-1-ene (CAS 161881-09-0) is a highly valuable intermediate in organic chemistry, primarily due to the dual reactivity conferred by its functional groups . The structure features a bromine atom in an allylic position, which makes it an excellent leaving group in substitution reactions, and a readily accessible double bond that can participate in addition reactions . This bifunctionality allows researchers to introduce the 2-propylallyl moiety into a variety of molecular scaffolds, making it a strategic building block for constructing more complex molecules . Its utility stems from its ability to undergo a range of transformations, including nucleophilic substitutions (SN1 and SN2), eliminations, and serving as a precursor for cycloaddition reactions . For instance, elimination reactions under basic conditions can generate conjugated dienes, which are pivotal intermediates for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, a powerful tool for forming six-membered rings . The strategic importance of this compound is underscored by its role as a precursor to functionally substituted allyl halides and complex 1,3-dienes, which are essential for synthesizing optically active compounds and natural products, including insect pheromones . Current research involving this compound is directed toward its use as an intermediate in the synthesis of high-value products, including pharmaceuticals and specialty polymers . Furthermore, it is a substrate of interest in the development of new synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to form carbon-carbon bonds with high precision . This product is intended for research use only and is not for human or veterinary use.

Properties

IUPAC Name

2-(bromomethyl)pent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-3-4-6(2)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMHDNNUPZAQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605174
Record name 2-(Bromomethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161881-09-0
Record name 2-(Bromomethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromomethyl Pent 1 Ene and Its Structural Analogues

Direct Bromination Strategies for Alkene Systems

Direct bromination methods offer a straightforward approach to introduce a bromine atom into an alkene framework. These strategies often involve the selective reaction at either the allylic position or across the double bond, depending on the reagents and reaction conditions.

Allylic Bromination utilizing N-Bromosuccinimide (NBS) under Radical Initiation

A prominent method for the synthesis of 2-(bromomethyl)pent-1-ene is through the allylic bromination of 2-methylpent-1-ene using N-bromosuccinimide (NBS). chadsprep.comorganic-chemistry.orgjove.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. organic-chemistry.orgmasterorganicchemistry.com

The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or light, which causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chadsprep.comjove.com This bromine radical then abstracts a hydrogen atom from the allylic position of the alkene, which is the carbon adjacent to the double bond. chadsprep.comjove.comlibretexts.org This abstraction is favored due to the lower bond dissociation energy of allylic C-H bonds and the resonance stabilization of the resulting allylic radical. organic-chemistry.orglibretexts.org The newly formed allylic radical then reacts with a molecule of Br2, which is present in a low concentration, to yield the desired allylic bromide and a new bromine radical, propagating the chain reaction. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

The use of NBS is crucial as it maintains a low and constant concentration of molecular bromine (Br2) and hydrogen bromide (HBr) throughout the reaction. organic-chemistry.orgjove.comlibretexts.org This is advantageous because high concentrations of Br2 could lead to the competing electrophilic addition reaction across the double bond, forming an unwanted dibromide product. chadsprep.commasterorganicchemistry.com The succinimide (B58015) byproduct from the reaction is insoluble in non-polar solvents like carbon tetrachloride (CCl4), a common solvent for these reactions, and its precipitation can signal the completion of the reaction. organic-chemistry.org However, due to environmental concerns, alternative solvents like acetonitrile (B52724) are also used. organic-chemistry.org

It is important to note that the allylic bromination of unsymmetrical alkenes can lead to a mixture of products if the intermediate allylic radical is not symmetrical. chadsprep.comlibretexts.org In the case of 2-methylpent-1-ene, allylic bromination can potentially yield multiple distinct allylic bromides, including stereoisomers. brainly.com

Electrophilic Addition of Hydrogen Bromide to Pentene Derivatives under Controlled Conditions

The electrophilic addition of hydrogen bromide (HBr) to pentene derivatives represents another synthetic route. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon. vaia.comlibretexts.org This is because the reaction proceeds through a carbocation intermediate, and the more stable carbocation is formed. libretexts.orgchemistrysteps.com

For instance, the reaction of 2-methyl-1-pentene (B165372) with HBr would be expected to yield 2-bromo-2-methylpentane (B146041) as the major product, following Markovnikov's rule, due to the formation of the more stable tertiary carbocation. vaia.combrainly.compearson.com

However, under conditions that favor a radical mechanism, such as in the presence of peroxides, the anti-Markovnikov product is formed. vaia.comchemistrysteps.comquora.com This "peroxide effect" is specific to HBr. quora.com In this mechanism, a bromine radical adds to the double bond first, attacking the less substituted carbon to form the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product, 1-bromo-2-methylpentane. vaia.comchemistrysteps.com Therefore, to synthesize this compound via this method, one would need to start with a different pentene isomer and carefully control the conditions to favor the desired addition pattern. For example, the addition of HBr to pent-2-ene under peroxide-free conditions could be a potential route.

Electrochemical Bromofunctionalization Approaches for Unsaturated Systems

Electrochemical methods offer a greener and safer alternative for the bromination of alkenes. mdpi.comresearchgate.netrsc.org These techniques generate the reactive bromine species in situ from stable and less hazardous bromide sources, such as hydrobromic acid or bromide salts, thus avoiding the handling of bulk bromine and minimizing waste. mdpi.comresearchgate.netrsc.orgencyclopedia.pub

The electrochemical bromofunctionalization of alkenes can lead to various products, including dibromides, bromohydrins, and other bromo-functionalized compounds, depending on the reaction conditions and the nucleophiles present in the medium. rsc.orgacs.org The process involves the anodic oxidation of bromide ions to generate bromine, which then reacts with the alkene. mdpi.comencyclopedia.pub

Flow reactors are increasingly being used for electrochemical synthesis, allowing for precise control over reaction parameters and enhancing safety. rsc.org For example, the electrochemical generation of bromine from hydrobromic acid in a flow reactor has been successfully used to convert various alkenes into their corresponding dibromides and bromohydrins in good to excellent yields. rsc.org

While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical bromofunctionalization suggest its feasibility. By carefully selecting the starting alkene, supporting electrolyte, and reaction conditions, it could be possible to achieve selective allylic bromination or other desired transformations. For instance, a method for the electrochemical radical formyloxylation–bromination of alkenes has been reported using NaBr as a sustainable bromine source. encyclopedia.pub

Precursor-Based Transformations and Derivatizations

In addition to direct bromination, this compound and its analogues can be synthesized by modifying precursor molecules that already contain the desired carbon skeleton.

Synthesis via Bromination of Corresponding Alcohol Precursors

A common and effective method for preparing alkyl bromides is the conversion of the corresponding alcohols. manac-inc.co.jplibretexts.org For the synthesis of this compound, the precursor would be 2-methylpent-2-en-1-ol.

Several reagents can be employed for this transformation. Phosphorus tribromide (PBr3) is a widely used reagent for converting primary and secondary alcohols to alkyl bromides. manac-inc.co.jpcommonorganicchemistry.comresearchgate.net The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.com An advantage of using PBr3 over hydrobromic acid is the reduced likelihood of isomerization and elimination side reactions. manac-inc.co.jp It is also possible to generate PBr3 in situ by reacting bromine with phosphorus in the presence of the alcohol, which can be more economical for large-scale syntheses. manac-inc.co.jp

Another set of reagents for this conversion is triphenylphosphine (B44618) (PPh3) in combination with a bromine source like carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS), a process known as the Appel reaction. commonorganicchemistry.com This reaction also proceeds via an SN2 mechanism, leading to inversion of configuration. commonorganicchemistry.com While effective, incomplete conversion has been reported in some cases with allylic alcohols using PPh3/NBS. researchgate.net

Generation from Halogenated Butadiene and Cyclopentene (B43876) Intermediates

The synthesis of this compound and its structural analogues can also be achieved through reactions involving halogenated butadiene and cyclopentene intermediates.

One approach involves the reaction of 1,4-dibromo-2-butene (B147587) with an appropriate Grignard reagent. For example, the reaction with isopropylmagnesium bromide in the presence of copper(I) iodide (CuI) can yield 3-(bromomethyl)-4-methylpent-1-ene. nih.gov This product can then undergo dehydrohalogenation to form a conjugated diene. nih.gov This methodology provides a two-step route to 2-substituted 1,3-butadienes from commercially available 1,4-dibromo-2-butene. nih.gov

Ring-opening reactions of brominated cyclopentene derivatives can also serve as a pathway to functionalized pentenes. soton.ac.uk For instance, certain cyclopentene derivatives can undergo ring-opening upon treatment with specific reagents. soton.ac.ukresearchgate.netrsc.org While direct synthesis of this compound from these intermediates is not explicitly detailed, the manipulation of functional groups on the opened chain could potentially lead to the target molecule.

The following table summarizes the key synthetic methods discussed:

Method Starting Material Reagents Key Features
Allylic Bromination 2-Methylpent-1-eneN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Radical mechanism, selective for allylic position, avoids addition to double bond. chadsprep.comorganic-chemistry.orgjove.commasterorganicchemistry.com
Electrophilic Addition Pentene DerivativeHydrogen Bromide (HBr)Follows Markovnikov's rule (no peroxides) or anti-Markovnikov's rule (with peroxides). vaia.comchemistrysteps.comquora.com
Electrochemical Bromofunctionalization AlkeneBromide Source (e.g., HBr, NaBr), ElectricityIn situ generation of bromine, "green" and safe approach. mdpi.comresearchgate.netrsc.orgencyclopedia.pub
Bromination of Alcohol 2-Methylpent-2-en-1-olPhosphorus Tribromide (PBr3) or PPh3/CBr4Conversion of a precursor alcohol to the target alkyl bromide. manac-inc.co.jpcommonorganicchemistry.comresearchgate.net
From Halogenated Butadiene 1,4-Dibromo-2-buteneGrignard Reagent, CuIForms a structural analogue which can be further modified. nih.gov

An in-depth examination of the synthetic strategies for this compound and its related analogues reveals a landscape of nuanced chemical methodologies. This article focuses on specific advanced techniques, including copper-catalyzed reactions and methods for optimizing reaction control, providing a detailed look into the synthesis of this versatile chemical intermediate.

Reactivity and Reaction Mechanisms of 2 Bromomethyl Pent 1 Ene in Organic Transformations

Fundamental Reaction Pathways and Mechanistic Considerations

The presence of both a leaving group adjacent to a π-system and an electron-rich double bond allows 2-(bromomethyl)pent-1-ene to undergo several fundamental reaction types common in organic chemistry.

The bromomethyl group in this compound is at an allylic position, which significantly influences its reactivity in nucleophilic substitution reactions. chemistrysteps.com Allylic halides are notably reactive, capable of undergoing substitution via both S_N_1 and S_N_2 mechanisms. chemistrysteps.comyoutube.com

The S_N_2 (bimolecular nucleophilic substitution) pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously. lumenlearning.commasterorganicchemistry.com This mechanism is favored by strong nucleophiles and is possible because the carbon is primary. youtube.comyoutube.com

Alternatively, the S_N_1 (unimolecular nucleophilic substitution) pathway can occur, particularly with weak nucleophiles in polar protic solvents. youtube.comlumenlearning.com This mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a resonance-stabilized allylic carbocation. libretexts.org This intermediate is stabilized by the delocalization of the positive charge across the adjacent double bond. The second step is the rapid attack of the nucleophile on the carbocation. libretexts.org The stability of this allylic carbocation intermediate makes the S_N_1 pathway more accessible than for corresponding saturated primary alkyl halides. masterorganicchemistry.com

The choice between S_N_1 and S_N_2 pathways depends on the reaction conditions, such as the strength of the nucleophile, the solvent, and the temperature. youtube.com

Table 1: Comparison of S_N_1 and S_N_2 Reaction Pathways for this compound

FeatureS_N_1 MechanismS_N_2 Mechanism
Kinetics Unimolecular (Rate = k[Substrate]) masterorganicchemistry.comlibretexts.orgBimolecular (Rate = k[Substrate][Nucleophile]) lumenlearning.com
Mechanism Two-step (Carbocation intermediate) masterorganicchemistry.comOne-step (Concerted) lumenlearning.com
Nucleophile Weak nucleophiles favored (e.g., H₂O, ROH) youtube.comlumenlearning.comStrong nucleophiles favored youtube.com
Intermediate Resonance-stabilized allylic carbocationNone (Transition state)
Solvent Polar protic solvents (e.g., water, alcohols) libretexts.orgPolar aprotic solvents (e.g., DMSO, acetonitrile) evitachem.com
Stereochemistry Racemization (if chiral center forms)Inversion of configuration (at electrophilic carbon) lumenlearning.com

In the presence of a base, this compound can undergo elimination reactions to form dienes. These reactions typically proceed via an E2 (bimolecular elimination) mechanism, especially when a strong, bulky base is used. orgoreview.commasterorganicchemistry.com The use of a bulky base, such as potassium tert-butoxide, favors elimination over the competing S_N_2 substitution reaction. orgoreview.com

In the E2 mechanism, the base abstracts a proton from a carbon adjacent to the bromomethyl group, while simultaneously, the π-bond forms, and the bromide ion is expelled as the leaving group. masterorganicchemistry.com This concerted process results in the formation of a conjugated diene, 2-methylenepent-1-ene. orgoreview.com The formation of a stable, conjugated system provides a thermodynamic driving force for the reaction. youtube.com E1 (unimolecular elimination) reactions can also occur, often in competition with S_N_1 reactions, as they share the same initial carbocation formation step. ulethbridge.ca

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com In an electrophilic addition reaction, an electrophile adds to the double bond, breaking the π-bond and forming new single bonds. evitachem.com

A classic example is the addition of a hydrogen halide (HX). The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen substituents, while the halide adds to the more substituted carbon. wikipedia.orgchemistrysteps.com This regioselectivity is due to the formation of the more stable carbocation intermediate during the reaction. wikipedia.org The addition of HBr, for instance, would lead to the formation of a tertiary carbocation, which is more stable than the alternative primary carbocation.

When reacting with halogens like bromine (Br₂), the alkene's π-bond polarizes the Br-Br bond, inducing a dipole. savemyexams.comlibretexts.org The alkene's electrons attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the former double bond from the opposite side, resulting in an anti-addition product. masterorganicchemistry.com

In some cases, such as the addition of HBr in the presence of peroxides, the reaction can proceed via a free-radical mechanism, leading to an anti-Markovnikov product where the bromine adds to the less substituted carbon. wikipedia.orgchemistrysteps.com

Table 2: Regioselectivity in Electrophilic Addition to this compound

ReactionReagentMechanismProduct Selectivity
HydrohalogenationHBrElectrophilic AdditionMarkovnikov wikipedia.orgchemistrysteps.com
HydrohalogenationHBr, Peroxides (ROOR)Free Radical AdditionAnti-Markovnikov wikipedia.org
Hydration (Acid-Catalyzed)H₃O⁺Electrophilic AdditionMarkovnikov chemistrysteps.com
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHConcerted AdditionAnti-Markovnikov leah4sci.comlibretexts.org

Radical Reaction Mechanisms and Rearrangements

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. These reactions are typically initiated by light or a radical initiator.

The carbon-bromine bond in this compound can be cleaved homolytically to generate radicals. A common transformation is the reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is often achieved using a radical chain mechanism. thieme-connect.com

Tin hydrides, such as tributyltin hydride (Bu₃SnH), are classic reagents for these reductions. numberanalytics.comorganic-chemistry.org The process is typically initiated by a small amount of a radical initiator like azobisisobutyronitrile (AIBN).

The mechanism proceeds in three main stages: ucalgary.calibretexts.org

Initiation: The initiator decomposes upon heating or irradiation to form radicals. These radicals then react with Bu₃SnH to generate a tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound, forming a stable allylic radical and tributyltin bromide (Bu₃SnBr). This allylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product (2-methyl-1-pentene) and regenerate the tributyltin radical, which continues the chain. libretexts.org

Termination: The reaction ceases when two radical species combine.

Due to the toxicity of organotin compounds, alternative, less toxic reducing agents such as silanes have been developed. thieme-connect.comorganic-chemistry.orgresearchgate.net

The allylic radical generated from this compound can undergo intramolecular cyclization if another unsaturated group is present in the molecule at a suitable position. However, for this compound itself, the radical formed by bromine abstraction is a 2-methylenepentyl radical. This specific radical can, under certain conditions, participate in rearrangement or cyclization reactions.

A well-documented pathway for similar alkenyl radicals is the 5-exo-trig cyclization. nih.govacs.org In this type of reaction, the radical attacks the double bond within the same molecule in a way that forms a five-membered ring. The term "exo" refers to the double bond being outside the newly formed ring, and "trig" indicates the attack is on a trigonal (sp²) carbon. For a related substrate, this would involve the radical center adding to the terminal carbon of the double bond to form a cyclopentyl methyl radical. Such cyclizations are a powerful tool for constructing cyclic systems in organic synthesis. harvard.edulookchem.com These reactions are often mediated by reagents like tributyltin hydride. lookchem.com

Cyclization and Cycloaddition Chemistry of this compound

The unique structural arrangement of this compound, featuring both a reactive allylic bromide and a terminal double bond, makes it a versatile substrate for a variety of cyclization and cycloaddition reactions. These transformations are fundamental in organic synthesis for constructing cyclic and polycyclic frameworks.

Intramolecular Cyclization Pathways in Substituted Systems

While this compound itself does not readily undergo intramolecular cyclization, its substituted derivatives, particularly those bearing a tethered nucleophile, can form cyclic structures. The reaction is typically driven by the intramolecular trapping of a carbocation intermediate or through a nucleophilic substitution mechanism involving the allylic bromide. The regioselectivity of the cyclization is governed by Baldwin's rules and the stability of the resulting ring system.

A key strategy involves the halocyclization of unsaturated systems. In a related example, the bromoaminocyclization of substituted N-(pent-4-en-1-yl)benzenesulfonamides can be catalyzed to produce 2-(bromomethyl)pyrrolidine (B1613581) derivatives. buchler-gmbh.com This type of transformation, when applied to a suitably substituted derivative of this compound, could offer a pathway to functionalized five- or six-membered rings. The process involves the activation of the double bond by a bromine source, followed by the intramolecular attack of a tethered nucleophile. biointerfaceresearch.com

The nature of the nucleophile and the length of the tether connecting it to the pent-1-ene core are critical in determining the reaction outcome. For instance, systems designed to undergo intramolecular cyclization can lead to various heterocyclic structures, such as piperidines, through mechanisms like the aza-Heck cyclization or radical cascades. mdpi.com

Below is a table illustrating hypothetical intramolecular cyclization pathways for substituted this compound derivatives, based on established reactivity principles.

Substituted DerivativeReaction TypePotential Cyclic ProductGoverning Principle
N-(2-(pent-4-en-2-yl))acetamideBromoaminocyclization1-acetyl-5-propyl-2-(bromomethyl)pyrrolidine5-exo-trig cyclization
5-(pent-4-en-2-yloxy)pentan-1-olBromoetherification2-(bromomethyl)-2-(1-hydroxypropyl)tetrahydrofuran5-exo-tet cyclization
(E)-8-(pent-4-en-2-yl)oct-4-enoic acidBromolactonizationBrominated lactone with a six-membered ring6-endo-trig cyclization

Diels-Alder Cycloadditions involving Bromomethylated Acrylate Derivatives

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. iitk.ac.inbyjus.com While this compound itself is a dienophile, more complex and highly controlled cycloadditions have been studied using its close structural analogs, such as 2-(bromomethyl)acrylates.

Research has shown that 2-(bromomethyl)acrylates can undergo a remarkable phosphine-catalyzed domino reaction that involves an initial dimerization, which then trimerizes through two sequential and highly controlled Diels-Alder cycloadditions. researchgate.net This process results in the formation of complex polyalkenyl adducts containing two cyclohexenyl rings, creating seven new carbon-carbon bonds and four stereocenters in a single operation. researchgate.net

The mechanism, supported by experimental and computational studies, proceeds as follows:

Dimerization: The 2-(bromomethyl)acrylate substrate first undergoes dimerization.

Diels-Alder Cycloadditions: The resulting dimer acts as a diene and dienophile in a subsequent trimerization cascade involving two regio- and stereocontrolled Diels-Alder reactions. researchgate.net

The efficiency of this hexamerization process is influenced by the steric bulk of the ester group on the acrylate. researchgate.net This methodology highlights the potential of bromomethylated alkenes as building blocks in complex cycloaddition cascades.

ReactantReaction TypeKey IntermediateFinal ProductStereochemical Outcome
2-(Bromomethyl)acrylatePhosphine-Catalyzed Domino ReactionDimerized AcrylatePolyalkenyl adduct with two cyclohexenyl ringsHigh regio- and stereocontrol (4 stereocenters formed)

Mechanistic Investigations using Computational Methodologies

Computational chemistry provides indispensable tools for understanding the complex mechanisms of reactions involving this compound and its derivatives. Techniques like Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) analysis allow for the detailed exploration of reaction pathways, transition states, and the factors governing selectivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it ideal for studying reaction mechanisms. rsc.org For reactions involving bromomethylated alkenes, DFT calculations can elucidate reaction pathways, identify transition state structures, and explain observed regio- and stereoselectivity.

For example, in the phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates, DFT calculations were performed to understand the complex mechanism. researchgate.net Researchers used the ωB97X-D functional with the Def2TZVP basis set to model the reaction, a method proven effective for similar systems. researchgate.net These calculations supported the proposed mechanism involving dimerization followed by sequential Diels-Alder cycloadditions. researchgate.net DFT can also be used to predict the general reactivity of bromo-pentene derivatives in Diels-Alder reactions by analyzing their frontier molecular orbitals (HOMO-LUMO gaps).

Computational MethodSystem StudiedInformation ObtainedReference Finding
DFT (ωB97X-D/Def2TZVP)Hexamerization of 2-(bromomethyl)acrylatesMechanism, regioselectivity, and stereoselectivitySupported a domino mechanism involving Diels-Alder cycloadditions. researchgate.net
DFT (MPWB1K/6-311G(d,p))General Ene ReactionsCharacterization of two-stage, one-step mechanismCorrelated polar character with activation energy. rsc.org
DFTDiels-Alder ReactivityPrediction of regioselectivityCalculated Frontier Molecular Orbitals (HOMO-LUMO gaps).

Analysis of Intrinsic Reaction Coordinates for Elucidating Mechanisms

Once a transition state (TS) geometry is located using a method like DFT, it is crucial to verify that it correctly connects the desired reactants and products on the potential energy surface. uni-muenchen.deiastate.edu The Intrinsic Reaction Coordinate (IRC) is the minimum energy reaction pathway, in mass-weighted cartesian coordinates, that links a transition state to the corresponding reactant and product minima. uni-muenchen.descm.com

The IRC calculation proceeds by following the steepest descent path downhill from the transition state in both the forward and reverse directions. scm.comfaccts.de This analysis provides a detailed map of the geometric changes that occur as the reaction progresses, confirming the nature of the transformation. It can be thought of as tracing the path a molecule would take if it had zero kinetic energy at the transition state. uni-muenchen.de

For the computationally studied reactions of this compound derivatives, such as the Diels-Alder cycloadditions, an IRC analysis would be essential. After calculating the transition state for each cycloaddition step, an IRC calculation would confirm that this energetic saddle point indeed connects the diene-dienophile pair with the resulting cyclohexene (B86901) adduct, thereby validating the proposed mechanistic pathway. iastate.edufaccts.de

Applications of 2 Bromomethyl Pent 1 Ene As a Versatile Synthetic Intermediate

Broad Utility in Complex Organic Molecule Synthesis

The dual functionality of 2-(Bromomethyl)pent-1-ene renders it a highly useful building block for the construction of intricate molecular architectures. Organic chemists utilize this compound as a starting point for creating a diverse range of chemical structures.

Serving as a Crucial Building Block for Diversified Chemical Structures

This compound's utility as a foundational molecule stems from its ability to undergo various transformations. The presence of the double bond allows for addition reactions, while the bromomethyl group is susceptible to nucleophilic substitution. This enables the introduction of a wide variety of other functional groups and the extension of the carbon skeleton, leading to the assembly of more complex molecules. Its allylic bromide configuration is particularly reactive, facilitating targeted coupling reactions that are essential in constructing pharmaceutical intermediates.

The compound's capacity to act as a precursor is not limited to a single reaction type. It can participate in nucleophilic substitutions, eliminations, and addition reactions, providing access to a broad spectrum of derivatives. This versatility is a key reason for its importance in chemical research and development. For instance, it can be used in the synthesis of other complex molecules like (3S)-2-(Bromomethyl)-4-methylpent-1-en-3-ol, which itself is a chiral intermediate for further synthetic applications. smolecule.com

Strategies for Generating Diverse Derivatives through its Reactivity

The generation of diverse derivatives from this compound is achieved through several strategic synthetic routes. The high reactivity of the allylic bromide allows for straightforward nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups.

Furthermore, the double bond can undergo a range of reactions, including:

Addition Reactions: Electrophilic additions across the double bond can introduce halogens, hydrogen halides, and other functionalities.

Cycloaddition Reactions: The alkene can participate in cycloaddition reactions to form cyclic structures.

Polymerization: The vinyl group allows the molecule to act as a monomer or co-monomer in polymerization processes.

These reactive pathways enable chemists to tailor the structure of the resulting molecule for specific applications. For example, in the synthesis of the antiepileptic drug Brivaracetam, a derivative of this compound is a key intermediate. nih.gov The synthesis involves the transformation of (E)-pent-2-en-1-ol to an allylic bromide, which is a structural isomer of this compound, highlighting the importance of this reactive motif. nih.gov

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The application of this compound and its derivatives extends significantly into the realm of medicinal chemistry, where it serves as a key intermediate in the synthesis of pharmaceutically active compounds.

Precursor in the Synthesis of Pharmaceutical Compounds

This compound is a valuable precursor for a variety of pharmaceutical agents. Its ability to be readily converted into more complex structures makes it an important starting material in multi-step syntheses of drugs. For example, research has shown that derivatives of this compound can be transformed into potent anticancer agents. These synthetic pathways often involve cyclization and functional group manipulations, where the initial framework provided by the brominated pentene is crucial.

The following table outlines examples of reaction types where this compound can serve as a precursor in pharmaceutical synthesis:

Reaction TypeReagentsResulting Intermediate FunctionalityPotential Therapeutic Area
Nucleophilic SubstitutionAmines, ThiolsAmino or Thioether groupsAnticancer, Kinase Inhibitors
Cross-Coupling ReactionsOrganometallic reagentsCarbon-Carbon bond formationVarious
CyclizationIntramolecular reactionsHeterocyclic or Carbocyclic ringsVarious

Introduction of Bromine into Molecular Frameworks for Biological Activity Modification

The introduction of bromine can lead to:

Increased therapeutic activity. ump.edu.pl

Beneficial effects on drug metabolism and duration of action. ump.edu.pl

Enhanced reactivity of the resulting compounds, making them suitable for targeting specific biological pathways.

Synthesis of Phosphinic Acid Pseudopeptides and Kinase Inhibitors

Phosphinic acid pseudopeptides are compounds where an amide bond in a peptide is replaced by a phosphinic acid group. These are of interest as potential enzyme inhibitors. wustl.edu While direct synthesis of these pseudopeptides using this compound is not explicitly detailed in the provided context, the synthesis of related phosphinic compounds often involves the reaction of phosphonites with electrophiles like allylic bromides.

Kinase inhibitors are a critical class of drugs, particularly in oncology. The synthesis of some kinase inhibitors involves the functionalization of a core structure. The reactivity of this compound makes it a candidate for introducing specific side chains or reactive handles onto a kinase inhibitor scaffold. For example, reacting it with thiourea (B124793) can form thiol intermediates which are used in the synthesis of some kinase inhibitors.

Contributions to Agrochemical Research and Development

The unique structural characteristics of this compound make it a significant contributor to the synthesis and development of modern agrochemicals. The presence of the bromomethyl group in an allylic position provides a reactive site for introducing the pentene scaffold into larger, more complex molecules designed for agricultural applications.

This compound serves as a crucial precursor in the synthesis of active agrochemical ingredients, such as fungicides and plant growth regulators. evitachem.com Brominated organic compounds are pivotal intermediates for creating molecules with enhanced biological activity. researchgate.net The allylic bromide functionality is particularly useful as it allows for targeted nucleophilic substitution reactions, enabling the construction of complex molecular frameworks from simpler starting materials. For instance, it can be used to synthesize intermediates for fungicides by reacting it with appropriate heterocyclic or aromatic structures. datapdf.comresearchgate.net Research into the synthesis of fungicidal compounds has demonstrated the utility of brominated intermediates in creating potent agents for controlling crop diseases. researchgate.netnih.gov

Table 1: Role of this compound as an Agrochemical Intermediate

Precursor CompoundReaction TypeResulting Intermediate ClassPotential Agrochemical Application
This compoundNucleophilic SubstitutionThioether or Amine DerivativesFungicides, Herbicides
This compoundCoupling ReactionsSubstituted Pentene StructuresPlant Growth Regulators

The incorporation of the 2-pentenylmethyl moiety, derived from this compound, into a potential agrochemical can significantly modify its biological properties. These structural modifications are a key strategy for enhancing bioactivity, which can lead to improved pest resistance in crops. The introduction of this specific alkyl chain can alter the compound's lipophilicity and steric profile, potentially improving its interaction with biological targets in pests.

Furthermore, this compound is a building block for synthesizing plant growth regulators (PGRs). nih.gov PGRs are used to influence various aspects of plant development, including height, flowering, and stress tolerance. nih.govepa.gov By using this compound to create novel molecular structures, researchers can develop new agents that promote desirable traits in crops, leading to increased yields and resilience against environmental stressors like drought or salinity. google.com

Importance in Polymer Chemistry and Advanced Materials

In the realm of material science, this compound is an important component in the synthesis of specialty polymers. Its bifunctional nature allows it to be integrated into polymer chains while providing a reactive handle for further chemical modification.

This compound can be employed as a monomer or, more commonly, as a co-monomer in polymerization reactions. When used in copolymerization, its vinyl group readily participates in the formation of the main polymer backbone alongside other monomers like styrene (B11656) or acrylates. The key feature of this process is that the bromomethyl group remains intact as a pendant side chain on the polymer.

This pendant reactive group is available for post-polymerization modification, such as crosslinking to improve the mechanical strength of the material or grafting other polymer chains to create complex architectures. This versatility allows for the production of specialty polymers, including functional thermoplastics and elastomers with precisely engineered properties.

Table 2: Applications of this compound in Polymer Synthesis

Polymerization RoleDescriptionResulting Material Properties
Co-monomer Incorporated into a polymer chain with other monomers, providing pendant bromomethyl groups.Functionalized polymer backbone ready for further modification.
Crosslinking Agent The pendant bromomethyl groups react to form links between polymer chains.Increased mechanical strength, thermal stability, and solvent resistance.
Initiator Site The C-Br bond can be used to initiate "living" polymerization techniques like ATRP.Creation of block copolymers and materials with controlled architecture.

The double bond in this compound allows it to actively participate in radical polymerization processes. This type of polymerization involves three main stages: initiation, where a radical species is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where the active radicals are neutralized, ending chain growth. ethz.ch

More advanced techniques, such as Atom Transfer Radical Polymerization (ATRP), can leverage the bromo-functionality of this compound. cmu.edu In ATRP, an alkyl halide can act as an initiator in the presence of a copper catalyst. cmu.educmu.edu This allows for a "living" polymerization process, where polymer chains grow at a controlled rate, leading to materials with a narrow molecular weight distribution and well-defined structures. cmu.edu By using this compound or similar brominated compounds, chemists can create tailored materials, such as block copolymers, with specific functionalities for advanced applications. cmu.educmu.edu

Organometallic Transformations and Coupling Reactions

The carbon-bromine bond in this compound is highly susceptible to transformations involving metals, making it a valuable substrate for organometallic chemistry. These reactions are fundamental for creating new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The compound can react with metals like magnesium to form Grignard reagents or participate in coupling reactions catalyzed by transition metals such as palladium or copper. researchgate.netlibretexts.org These reactions are essential for building complex molecular architectures from simpler precursors.

Cross-coupling reactions, in particular, have become a powerful tool. For example, in a Suzuki-Miyaura coupling, an organoboron compound reacts with an organohalide in the presence of a palladium catalyst to form a new C-C bond. libretexts.org Similarly, copper-catalyzed reactions are effective for allylic couplings. Research on structurally related allyl halides has shown efficient C-C bond formation with various partners. acs.org The inclusion of unsaturated functional groups in compounds like 2-(bromomethyl)penta-1,4-diene has proven compatible with these coupling protocols, demonstrating the robustness of this chemical transformation. acs.org These methods allow for the stereoselective synthesis of complex molecules under relatively mild conditions. libretexts.orgacs.org

Table 3: Representative Organometallic Coupling Reactions

Coupling ReactionCatalyst/MetalSubstrate 1Substrate 2General Product
Suzuki-Miyaura Coupling Palladium (Pd)OrganoboraneThis compoundAryl- or Vinyl-substituted pentene
Gilman Coupling Lithium DiorganocopperGilman ReagentThis compoundAlkylated pentene derivative
Copper-Catalyzed Allylic Coupling Copper (Cu)Organometallic ReagentThis compoundFunctionalized diene system

Involvement in Organometallic Coupling Reactions (e.g., Gilman, Suzuki-Miyaura)

Organometallic coupling reactions are fundamental transformations in synthetic chemistry, and allylic halides like this compound are excellent substrates for these processes.

Gilman Reaction: Gilman reagents, or lithium diorganocuprates (R₂CuLi), are powerful nucleophiles that excel in forming carbon-carbon bonds by reacting with organohalides. libretexts.org In a typical Gilman coupling, one of the organic groups from the cuprate (B13416276) replaces the halogen atom of the substrate. libretexts.org While direct research on this compound in Gilman reactions is not extensively detailed in the provided sources, the general mechanism is applicable. The reaction proceeds via a mechanism akin to an Sₙ2 substitution, where the copper atom is oxidized from Cu(I) to Cu(III) and then undergoes reductive elimination to yield the final coupled product and regenerate a Cu(I) species. libretexts.org Given the high reactivity of allylic bromides, this compound would be expected to react readily with various Gilman reagents to introduce the 2-methylenepentyl moiety onto other organic frameworks.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgfishersci.co.uk The allylic bromine in this compound makes it a suitable partner for Suzuki-Miyaura couplings, particularly with aryl or vinyl boronic acids. This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based byproducts. fishersci.co.uk

The general catalytic cycle involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle. libretexts.org

For a substrate like this compound, careful optimization of reaction conditions (e.g., catalyst, base, solvent) is crucial to maximize the yield of the desired product and minimize potential side reactions such as β-hydride elimination.

Table 1: Overview of Major Organometallic Coupling Reactions
ReactionKey ReagentsSubstrate for CouplingTypical Product Type
Gilman CouplingLithium Diorganocuprate (R₂CuLi)Organohalide (e.g., this compound)Alkane/Arene
Suzuki-Miyaura CouplingOrganoboron compound, Palladium Catalyst, BaseOrganohalide (e.g., this compound)Biaryls, Styrenes, Conjugated Dienes

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a broad and powerful class of transformations for which this compound is an ideal substrate. libretexts.org These reactions, which earned the 2010 Nobel Prize in Chemistry for their developers, enable the precise construction of complex molecules that would otherwise be difficult to synthesize. libretexts.org

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed methodologies. The general principle involves the oxidative addition of the C-Br bond of the allylic bromide to a Pd(0) center, forming a π-allylpalladium(II) complex. This intermediate is electrophilic and can be attacked by a wide range of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond.

The versatility of these methods allows for the coupling of this compound with various partners, including:

Organostannanes (Stille Coupling): Couples the allylic group with organotin compounds.

Organozincs (Negishi Coupling): Involves the reaction with organozinc reagents. libretexts.org

Terminal Alkynes (Sonogashira Coupling): Forms a new bond between the allylic carbon and a terminal alkyne.

Alkenes (Heck Coupling): Involves the activation of a vinylic C-H bond for coupling. libretexts.org

The choice of palladium catalyst, ligands, and reaction conditions is critical in directing the reaction towards the desired product and achieving high yields and selectivity. nih.gov For instance, ligands can influence the stability and reactivity of the palladium intermediates, thereby controlling the outcome of the coupling reaction.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron ReagentC(sp²)-C(sp³) or C(sp³)-C(sp³)
NegishiOrganozinc ReagentC(sp²)-C(sp³) or C(sp³)-C(sp³)
HeckAlkeneC(sp²)-C(sp³)
SonogashiraTerminal AlkyneC(sp)-C(sp³)

Organozinc-Mediated Reactions for Functionalized Diene Synthesis

Organozinc reagents are highly valuable in organic synthesis due to their high functional group tolerance and moderate reactivity. d-nb.info The direct insertion of zinc metal into the carbon-bromine bond of this compound can generate the corresponding allylic zinc bromide. The efficiency of this zincation process is often enhanced by the presence of lithium salts, such as lithium chloride (LiCl), which break up zinc aggregates and increase the reactivity of the organometallic species. beilstein-journals.org

Once formed, this allylic zinc reagent serves as a potent nucleophile for the synthesis of complex diene structures. It can readily participate in coupling reactions, particularly palladium-catalyzed Negishi couplings, with various electrophiles. libretexts.org For example, reacting the allylic zinc derivative of this compound with a vinyl or aryl halide in the presence of a palladium catalyst would result in the formation of a functionalized 1,4-diene.

This methodology is particularly powerful because a wide range of functional groups can be present in both the organozinc reagent and the coupling partner, a key advantage of organozinc chemistry. d-nb.info The resulting diene products are themselves versatile intermediates for further transformations, such as Diels-Alder reactions or metathesis. The ability to generate functionalized allylic zinc reagents from readily available bromides like this compound provides a straightforward and modular route to complex acyclic and cyclic systems. beilstein-journals.org

Spectroscopic and Structural Characterization of 2 Bromomethyl Pent 1 Ene Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon-13 (¹³C), allowing for the precise mapping of the molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of these protons through spin-spin coupling. For a hypothetical reaction product of 2-(Bromomethyl)pent-1-ene, such as one formed by a nucleophilic substitution at the bromomethyl group, key changes in the ¹H NMR spectrum would be expected.

For instance, the protons of the -CH₂Br group in the starting material would have a characteristic chemical shift. Upon reaction, the chemical shift of these protons would change significantly depending on the new substituent, providing direct evidence of the chemical transformation. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns would help to confirm the structure of the alkyl chain.

Interactive Data Table: ¹H NMR Chemical Shifts for Hypothetical this compound Derivatives

Compound NameProton AssignmentExpected Chemical Shift (δ, ppm)
Data Not Available--
Data Not Available--

No specific data for derivatives of this compound was found in the searched literature.

Interactive Data Table: ¹³C NMR Chemical Shifts for Hypothetical this compound Derivatives

Compound NameCarbon AssignmentExpected Chemical Shift (δ, ppm)
Data Not Available--
Data Not Available--

No specific data for derivatives of this compound was found in the searched literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for analyzing the purity of volatile reaction products and for identifying components in a reaction mixture. Each component is separated on the GC column and then directly analyzed by the mass spectrometer. The mass spectrum provides the molecular weight of the product, which is a critical piece of data for confirming its identity. The fragmentation pattern can also serve as a fingerprint for the compound, further aiding in its structural confirmation.

Interactive Data Table: GC-MS Data for Hypothetical this compound Reaction Products

Compound NameRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Data Not Available---
Data Not Available---

No specific data for reaction products of this compound was found in the searched literature.

X-ray Diffraction Studies

If a derivative or reaction product of this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide unambiguous proof of its structure. This technique is particularly valuable for complex molecules or when stereochemistry needs to be determined. The resulting crystal structure would confirm the connectivity of all atoms and provide detailed geometric parameters.

Interactive Data Table: Crystallographic Data for Hypothetical Crystalline Derivatives of this compound

Compound NameCrystal SystemSpace GroupUnit Cell Parameters
Data Not Available---
Data Not Available---

No specific data for crystalline derivatives of this compound was found in the searched literature.

Advanced Theoretical and Computational Investigations in 2 Bromomethyl Pent 1 Ene Chemistry

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Bromomethyl)pent-1-ene, these methods can predict its three-dimensional structure, electron distribution, and orbital energies, which are crucial for interpreting its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of organic compounds. acs.orgacs.orgnih.gov DFT methods, such as those employing the B3LYP functional with a 6-31G(d) basis set, are frequently used to perform geometry optimizations and calculate electronic properties for substituted alkenes and related molecules. acs.orgacs.orgnih.gov For this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its ground-state geometry.

Furthermore, DFT is utilized to compute various electronic properties that govern the molecule's reactivity. These include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its interaction with other chemical species. In a typical allylic bromide like this compound, the region around the C=C double bond is expected to be electron-rich, while the carbon atom attached to the bromine is an electrophilic center.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.meyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. taylorandfrancis.comyoutube.com

For this compound, the HOMO is expected to be the π-orbital of the C=C double bond. This orbital is where the molecule's most available electrons reside, making this region susceptible to attack by electrophiles. youtube.com Conversely, the LUMO is anticipated to be the σ* antibonding orbital associated with the C-Br bond. mdpi.com This low-lying empty orbital can accept electrons from a nucleophile, initiating a substitution reaction and leading to the cleavage of the C-Br bond.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Allyl Bromide-10.8-0.510.3
3-Bromo-2-methyl-1-propene-10.5-0.69.9
This compound (Estimated) -10.4-0.79.7

Note: The values for Allyl Bromide and 3-Bromo-2-methyl-1-propene are representative values from computational studies on small allylic halides. The values for this compound are estimated based on trends observed for structurally similar compounds.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry allows for the calculation of various parameters that quantify a molecule's reactivity and help predict its behavior in chemical reactions. These "global reactivity descriptors" are derived from the electronic structure of the molecule.

Ionization energy (IE) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These fundamental properties are directly related to the energies of the frontier orbitals (Koopmans' theorem provides an approximation where IE ≈ -E(HOMO) and EA ≈ -E(LUMO)). Accurate prediction of IE and EA can be achieved through various computational methods, including DFT and more advanced ab initio calculations. nih.govscispace.com These values are crucial for understanding the molecule's redox properties and its ability to participate in electron transfer processes.

Based on the calculated IE and EA, or HOMO and LUMO energies, several global reactivity descriptors can be determined to provide a more quantitative measure of reactivity. mdpi.comresearchgate.net

Chemical Potential (µ) : This parameter measures the tendency of electrons to escape from a system. It is calculated as µ ≈ -(IE + EA)/2 or µ ≈ (E(HOMO) + E(LUMO))/2. A higher chemical potential indicates a better nucleophile.

Global Hardness (η) : This represents the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (IE - EA)/2 or η ≈ (E(LUMO) - E(HOMO))/2. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.

Global Electrophilicity (ω) : This index quantifies the electrophilic character of a molecule. It is defined as ω = µ²/2η. rowansci.comrsc.org A higher value of ω indicates a stronger electrophile.

These parameters are invaluable for comparing the reactivity of different compounds and predicting reaction outcomes.

ParameterFormulaEstimated Value for this compound (eV)Interpretation
Chemical Potential (µ)(E(HOMO) + E(LUMO))/2-5.55Indicates the general reactivity and electron-donating/accepting tendency.
Global Hardness (η)(E(LUMO) - E(HOMO))/24.85A relatively high value suggests significant stability, typical for such molecules.
Global Electrophilicity (ω)µ² / (2η)3.17Quantifies its capacity to accept electrons, indicating it is a moderately strong electrophile.

Note: The values are calculated using the estimated HOMO and LUMO energies from the previous table and are intended to be representative.

Mechanistic Elucidation through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, which is an allylic halide, several reaction pathways are possible, particularly in nucleophilic substitution reactions.

Computational modeling can map the potential energy surface for a given reaction, allowing for the identification of transition states and intermediates. nih.govrsc.org By calculating the activation energies for different possible pathways, the most likely mechanism can be determined.

For this compound, a primary allylic bromide, reactions with nucleophiles can proceed through two main pathways:

SN2 (Direct Substitution): The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step. This is a common pathway for primary alkyl halides. mdpi.comlibretexts.orglibretexts.org

SN2' (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond (C3), leading to a shift of the double bond and expulsion of the bromide ion from the C1 position.

Computational studies on similar allylic systems have shown that the balance between these two pathways is subtle and can be influenced by the nature of the nucleophile, the solvent, and steric factors within the substrate. researchgate.netacs.org By modeling the transition states for both the SN2 and SN2' reactions of this compound, their relative activation barriers can be calculated, providing a prediction of the product distribution. Such studies are crucial for understanding and controlling the regioselectivity of reactions involving this versatile chemical intermediate.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms available to allylic halides like this compound. Through quantum chemical calculations, potential energy surfaces (PES) can be mapped, revealing the energetic landscapes of various reaction pathways and the structures of the associated transition states. For allylic bromides, key competing pathways include nucleophilic substitution (SN2 and SN2') and elimination (E2) reactions.

Nucleophilic Substitution (SN2 and SN2'):

The allylic nature of this compound allows for two distinct nucleophilic substitution pathways:

SN2 Pathway: A direct backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

SN2' Pathway: A nucleophilic attack on the terminal carbon of the double bond, which is accompanied by a rearrangement of the double bond and the expulsion of the bromide ion from the allylic position.

Theoretical studies on simpler allylic systems, such as allyl bromide, have been performed to understand the competition between these pathways. Ab initio and Density Functional Theory (DFT) calculations are commonly employed to model these reactions. nih.gov For instance, calculations at the RHF/6-31+G* level have been used to investigate ionic and ion pair displacement reactions in allylic systems. nih.gov These studies reveal that the high reactivity of allylic halides can be attributed to the electrostatic polarization of the double bond. nih.gov

The transition state (TS) for an SN2 reaction typically features a trigonal bipyramidal geometry at the central carbon, with the nucleophile and the leaving group in apical positions. For an SN2' reaction, the transition state is more complex, involving the simultaneous formation of the new bond at the gamma-carbon and the breaking of the carbon-bromine bond at the alpha-carbon. The relative activation barriers for these pathways are highly dependent on the nature of the nucleophile, the solvent, and the substitution pattern on the allylic framework.

Computational models can predict these activation barriers, providing insight into the likely product distribution. For example, a relaxed surface scan can be used to approximate the geometry of the transition state, which can then be optimized using more advanced computational methods. youtube.com

Reaction Pathway Description Key Computational Insights from Analogous Systems
SN2 Direct nucleophilic attack at the carbon bearing the bromine.Transition state geometries can be precisely calculated. acs.org The polarity of the solvent significantly affects reaction rates, with increased polarity often decreasing the rate of ionic SN2 reactions. mdpi.com
SN2' Nucleophilic attack at the terminal carbon of the alkene.The activation barrier is sensitive to steric hindrance at both the alpha and gamma carbons.
Radical Abstraction Abstraction of a hydrogen or bromine atom by a radical species.Quantum chemistry can predict dominant reaction channels, such as H-abstraction from the -CH2Br group in allyl bromide by a hydroxyl radical. researchgate.net

Table 1: Theoretical Insights into Reaction Pathways for Allylic Bromides.

Investigation of Noncovalent Interactions in Reaction Systems

Noncovalent interactions, while weaker than covalent bonds, play a crucial role in directing the stereoselectivity and modulating the reactivity in chemical transformations. nih.gov In the context of reactions involving this compound, computational methods can be used to identify and quantify the impact of these subtle forces in the transition states.

Halogen Bonding:

The bromine atom in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the bromine atom along the C-Br bond axis. This positive region can engage in an attractive interaction with a Lewis base (a nucleophile or a solvent molecule). Computational studies have benchmarked the strength of halogen bonds, which can be comparable to hydrogen bonds, with stabilization energies typically in the range of 5-25 kJ/mol. researchgate.net The strength of the halogen bond increases with the polarizability of the halogen atom, making bromine a good candidate for such interactions. researchgate.net

Hydrogen Bonding:

In the presence of protic solvents or nucleophiles containing hydrogen bond donors, hydrogen bonding can significantly influence the reaction pathways. For example, a solvent molecule can form a hydrogen bond with the bromine atom, stabilizing the developing negative charge on the leaving group in the transition state of a nucleophilic substitution reaction. This can lower the activation energy of the reaction.

Van der Waals and π-Interactions:

Interaction Type Description Potential Role in this compound Chemistry
Halogen Bonding Interaction between the σ-hole of the bromine atom and a Lewis base.Can influence the trajectory of an incoming nucleophile and stabilize the transition state.
Hydrogen Bonding Interaction involving a hydrogen atom and an electronegative atom like bromine or a nucleophile.Solvent molecules can stabilize the leaving bromide ion through hydrogen bonding, affecting reaction kinetics.
π-Stacking Attractive interaction between aromatic rings.Relevant in reactions with aromatic substrates, influencing the geometry of the transition state. nih.gov
CH/π Interactions Interaction of a C-H bond with a π-system.Can contribute to the stability of the transition state and influence stereoselectivity. nih.gov

Table 2: Key Noncovalent Interactions in Allylic Bromide Reaction Systems.

Q & A

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Methodological Answer : Functionalize the allylic bromide to introduce pharmacophores (e.g., amines, thiols) for bioactive molecule synthesis. For example, react with thiourea to form thiol intermediates for kinase inhibitors. Validate bioactivity via in vitro assays (e.g., IC₅₀ determination) .

Tables for Key Data

Property Value Reference
Boiling Point~143–144°C (estimated)
Molecular Weight163.05 g/mol
Density (d)~1.18–1.20 g/cm³
GC Retention Index (Non-polar column)~850–870 (vs. n-alkanes)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.